

Spectroscopic Profile of Octaethylene Glycol: A Technical Guide

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Compound of Interest

Compound Name: Octaethylene glycol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **octaethylene glycol**, a poly(ethylene glycol) (PEG) oligomer of significant interest in chemical synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **octaethylene glycol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.64	s	-O-CH ₂ -CH ₂ -O- (repeating ethylene glycol units)
~3.71	t	HO-CH ₂ -
~3.59	t	-CH ₂ -OH

Note: Chemical shifts for polyethylene glycols can be influenced by solvent, concentration, and temperature. The values presented are typical for solutions in deuterated chloroform (CDCl_3) or deuterium oxide (D_2O).^{[1][2][3][4][5]}

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~72.6	-O-CH ₂ -CH ₂ -O- (internal ethylene glycol units)
~70.5	HO-CH ₂ -CH ₂ -O-
~61.7	HO-CH ₂ -

Note: As with ^1H NMR, ^{13}C NMR chemical shifts for PEGs can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3600-3450	Strong, Broad	O-H stretch (hydrogen-bonded)
2950-2880	Strong	C-H stretch (asymmetric and symmetric)
1450	Medium	C-H bend (scissoring)
1380	Medium	C-H bend (wagging)
1110	Strong	C-O-C stretch (ether linkage)

Note: The IR spectrum of polyethylene glycols is characterized by a prominent C-O-C stretching band.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Assignment
45	High	$[\text{C}_2\text{H}_5\text{O}]^+$
89	High	$[\text{C}_4\text{H}_9\text{O}_2]^+$
133	Medium	$[\text{C}_6\text{H}_{13}\text{O}_3]^+$
177	Medium	$[\text{C}_8\text{H}_{17}\text{O}_4]^+$

Note: The EI mass spectra of polyethylene glycols are characterized by a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit. The molecular ion is often not observed.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: **Octaethylene glycol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 or D_2O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **octaethylene glycol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (sandwich method).

Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

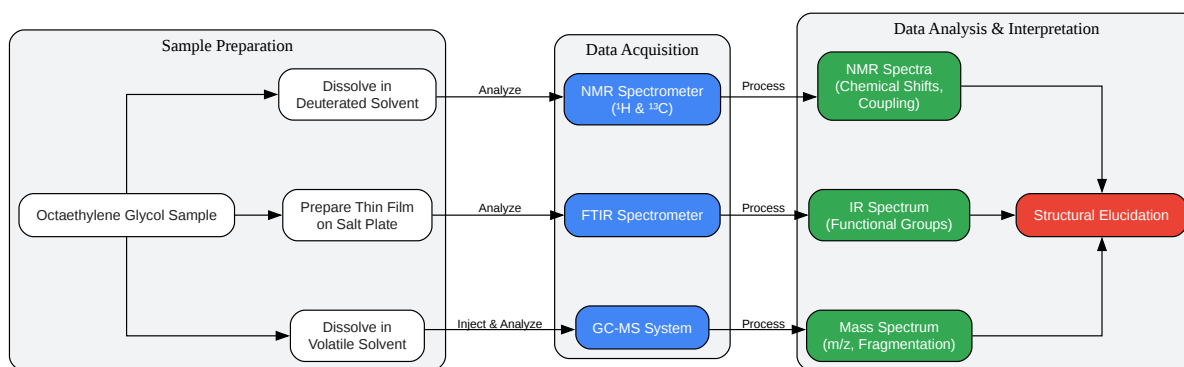
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

- Sample Preparation: A dilute solution of **octaethylene glycol** is prepared in a volatile solvent such as methanol or dichloromethane.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280°C.
 - Oven Program: A temperature ramp is used, for example, starting at 100°C and increasing to 300°C at a rate of 10°C/min.

- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230-250°C.
 - Mass Range: Scanned from m/z 30 to 500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **octaethylene glycol**.



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Caption: General workflow for spectroscopic analysis.

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